molecular formula C21H25ClFN5O2 B2603762 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-50-6

7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2603762
CAS No.: 851938-50-6
M. Wt: 433.91
InChI Key: FFADTDSXGQGXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H25ClFN5O2 and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications

Purine Derivatives in Scientific Research

Purine derivatives, like the one , are often studied for their pharmacological properties, including their roles as bronchodilators, potential in treating respiratory conditions, and implications in DNA methylation and cellular signaling processes. Here are some areas where related compounds have been applied in scientific research, excluding direct drug use, dosage, and side effects as requested:

  • Bronchodilator Efficacy and Asthma Management

    Compounds like aminophylline and similar purine derivatives have been evaluated for their bronchodilator capabilities, particularly in managing asthma and exercise-induced bronchospasm. Research has demonstrated their effectiveness in improving lung function by blocking exercise-induced reductions in FEV1 and improving asthma disability scores (Cho Yw et al., 1981).

  • DNA Methylation and Toxicity Studies

    Studies on methylated purines, including those derived from exposure to toxic substances, provide insights into the mechanisms of toxicity, DNA damage, and the body's response to certain chemicals. These studies contribute to understanding carcinogenesis and the molecular pathways affected by toxic exposures (D. Herron & R. C. Shank, 1980).

  • Metabolic Pathways and Drug Interactions

    Research into the metabolism of purine derivatives reveals their interactions with various biological pathways, including effects on cyclic adenosine monophosphate (cAMP) and potential drug interactions. These findings have implications for the development of therapeutic strategies and understanding the side effects of combined drug therapies (S. Meena, 2019).

  • Endocrine Disruption and Environmental Exposure

    The presence of parabens and chlorinated derivatives in the environment, including their detection in human tissues, raises concerns about potential endocrine-disrupting effects. Studies in this area contribute to the assessment of human exposure and the health implications of widespread use of these chemicals (Jennifer Valle-Sistac et al., 2016).

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN5O2/c1-13-7-9-27(10-8-13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-15(22)5-4-6-16(14)23/h4-6,13H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFADTDSXGQGXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.